6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1594722-77-6
VCID: VC2973424
InChI: InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3
SMILES: CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl
Molecular Formula: C10H5BrClN3
Molecular Weight: 282.52 g/mol

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

CAS No.: 1594722-77-6

Cat. No.: VC2973424

Molecular Formula: C10H5BrClN3

Molecular Weight: 282.52 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile - 1594722-77-6

Specification

CAS No. 1594722-77-6
Molecular Formula C10H5BrClN3
Molecular Weight 282.52 g/mol
IUPAC Name 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3
Standard InChI Key ZKUPKEYFGJYZFR-UHFFFAOYSA-N
SMILES CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl
Canonical SMILES CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl

Introduction

Chemical Identity and Structure

Basic Information

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is characterized by its distinctive 1,7-naphthyridine core structure, which consists of a fused ring system containing two nitrogen atoms at positions 1 and 7. This compound features several key functional groups strategically positioned around this core:

  • A bromine atom at position 6

  • A chlorine atom at position 4

  • A methyl group at position 8

  • A carbonitrile (cyano) group at position 3

The chemical identity of this compound is summarized in Table 1, which presents its key identifiers and molecular characteristics.

Table 1: Chemical Identity of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

PropertyValue
CAS Number1594722-77-6
Molecular FormulaC₁₀H₅BrClN₃
Molecular Weight282.52 g/mol
IUPAC Name6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
InChIInChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3
InChIKeyZKUPKEYFGJYZFR-UHFFFAOYSA-N
SMILESCC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl

The 1,7-naphthyridine scaffold provides a rigid framework that positions the functional groups in a specific three-dimensional arrangement, which is crucial for its potential biological activities and chemical reactivity .

Biological Activities and Applications

Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, research has demonstrated that halogenated naphthyridines, particularly those with bromine substitution, exhibit enhanced activity against both Gram-positive and Gram-negative bacteria .

Structural FeaturePositionPotential Impact on Biological Activity
Bromine6Enhanced antimicrobial activity, particularly against resistant strains
Chlorine4Increased electrophilicity, facilitating nucleophilic aromatic substitution; potential contribution to antimicrobial activity
Methyl8Improved lipophilicity and membrane permeability; potential enhancement of CNS penetration
Carbonitrile3Critical for interaction with biological targets; potential importance for anti-tubercular activity

Comparison with Related Compounds

To better understand the potential properties and applications of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile, it is instructive to compare it with structurally related compounds. Table 3 presents a comparison with several related compounds identified in the literature.

Table 3: Comparison of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesNotable Properties/Applications
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile1594722-77-6C₁₀H₅BrClN₃282.52Reference compoundBuilding block for pharmaceutical agents
6-Bromo-4-hydroxy-1,8-naphthyridine-3-carbonitrile1679345-54-0C₉H₄BrN₃O250.051,8-naphthyridine core; hydroxyl at position 4; no methyl groupHydrogen-bonding capability through hydroxyl group
4-Chloro-1,8-naphthyridine-3-carbonitrile1234616-73-9C₉H₄ClN₃189.601,8-naphthyridine core; no bromine at position 6; no methyl groupUndergoes nucleophilic aromatic substitution with amines, alcohols, and thiols
4-Chloro-1,7-naphthyridine-3-carbonitrile1211580-91-4C₉H₄ClN₃189.60No bromine at position 6; no methyl groupPotential applications in anti-inflammatory and anticancer research
7-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile1593933-92-6C₉H₃BrClN₃268.501,8-naphthyridine core; bromine at position 7Different positioning of bromine may affect biological activity

This comparison highlights the structural diversity within the naphthyridine family of compounds and illustrates how seemingly minor structural variations can potentially lead to significant differences in properties and biological activities.

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